![molecular formula C30H31N5O2 B14801022 (R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one CAS No. 1579514-16-1](/img/structure/B14801022.png)
(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one is a complex organic compound with a unique structure that includes a spirocyclic heptene core, a pyrrolidine ring, and a biphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one involves multiple steps, including the formation of the spirocyclic heptene core, the introduction of the pyrrolidine ring, and the attachment of the biphenyl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Lamellarins: These compounds have a similar pyrrolidine structure and exhibit various biological activities.
(-)-Carvone: Found in spearmint, this compound has a different structure but shares some biological properties.
Nicotine Related Compound E: This compound has a pyrrolidine ring and is used in various research applications.
Uniqueness
What sets ®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one apart is its unique spirocyclic heptene core and the combination of functional groups that provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
1579514-16-1 |
|---|---|
Fórmula molecular |
C30H31N5O2 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
6-[[(3R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C30H31N5O2/c1-33-19-26(16-31-33)23-4-2-21(3-5-23)22-6-8-24(9-7-22)27-32-30(13-14-30)29(37)35(27)18-20-12-15-34(17-20)28(36)25-10-11-25/h2-9,16,19-20,25H,10-15,17-18H2,1H3/t20-/m1/s1 |
Clave InChI |
VXNJFKPHXOAQEY-HXUWFJFHSA-N |
SMILES isomérico |
CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NC5(CC5)C(=O)N4C[C@@H]6CCN(C6)C(=O)C7CC7 |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NC5(CC5)C(=O)N4CC6CCN(C6)C(=O)C7CC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
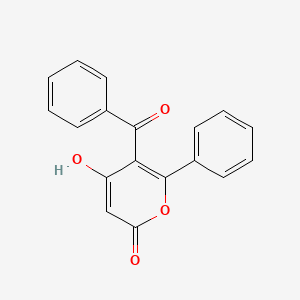
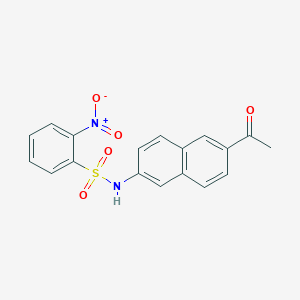
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
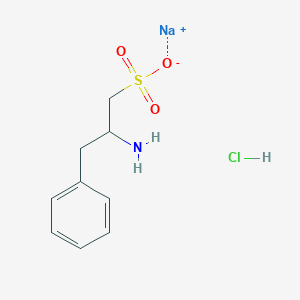
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
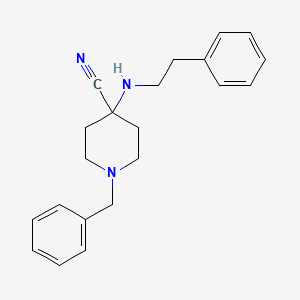
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
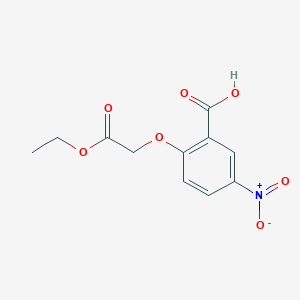
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
